Cas no 498568-74-4 (N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide)
498568-74-4 structure
Product Name:N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide
CAS No:498568-74-4
MF:C13H15N3OS
MW:261.342701196671
CID:3107653
PubChem ID:2446556
Update Time:2025-04-21
N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide
- N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide
- SR-01000060997
- AB01310027-01
- NCGC00315143-01
- AKOS001121489
- CS-0297173
- EN300-11387
- SR-01000060997-1
- Z53054016
- 498568-74-4
- n-(4-(2-Aminothiazol-4-yl)phenyl)butyramide
-
- Inchi: 1S/C13H15N3OS/c1-2-3-12(17)15-10-6-4-9(5-7-10)11-8-18-13(14)16-11/h4-8H,2-3H2,1H3,(H2,14,16)(H,15,17)
- InChI Key: GKOADFSLAGAFMT-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C=CC(=CC=1)NC(CCC)=O
Computed Properties
- Exact Mass: 261.09358328Da
- Monoisotopic Mass: 261.09358328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 96.3Ų
N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11387-0.05g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-11387-0.1g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 0.1g |
$98.0 | 2025-02-21 | |
| Enamine | EN300-11387-0.25g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
| Enamine | EN300-11387-0.5g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 0.5g |
$271.0 | 2025-02-21 | |
| Enamine | EN300-11387-1.0g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 1.0g |
$371.0 | 2025-02-21 | |
| Enamine | EN300-11387-2.5g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 2.5g |
$726.0 | 2025-02-21 | |
| Enamine | EN300-11387-5.0g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 5.0g |
$1075.0 | 2025-02-21 | |
| Enamine | EN300-11387-10.0g |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide |
498568-74-4 | 95.0% | 10.0g |
$1593.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367843-1g |
n-(4-(2-Aminothiazol-4-yl)phenyl)butyramide |
498568-74-4 | 95% | 1g |
¥2691.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367843-2.5g |
n-(4-(2-Aminothiazol-4-yl)phenyl)butyramide |
498568-74-4 | 95% | 2.5g |
¥6604.00 | 2024-05-11 |
N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
498568-74-4 (N-4-(2-amino-1,3-thiazol-4-yl)phenylbutanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent